molecular formula C9H19NaO5S B13956084 Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate CAS No. 61048-75-7

Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate

Cat. No.: B13956084
CAS No.: 61048-75-7
M. Wt: 262.30 g/mol
InChI Key: KHQLEULGTHCUGT-UHFFFAOYSA-M
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Description

Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is a chemical compound with the molecular formula C9H19NaO5S and a molecular weight of 262.30 g/mol . This compound is known for its unique structural properties, which include a sulfonate group, a hydroxy group, and a 1,3-dimethylbutoxy moiety. It is used in various industrial and research applications due to its chemical reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate typically involves the reaction of 1,3-dimethylbutanol with epichlorohydrin, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:

    Temperature: Typically conducted at room temperature to 50°C.

    Solvent: Commonly uses solvents like dichloromethane or toluene.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: High-purity 1,3-dimethylbutanol and epichlorohydrin.

    Reaction Control: Automated systems to monitor temperature, pressure, and pH.

    Purification: Techniques such as distillation and crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield alcohols and other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfonic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is utilized in several scientific research fields:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in studies involving cell membrane permeability and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

    Industry: Applied in the production of detergents, personal care products, and as an additive in lubricants.

Mechanism of Action

The mechanism by which Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The sulfonate group enhances its solubility and reactivity, allowing it to:

    Disrupt Cell Membranes: By integrating into lipid bilayers, it can alter membrane fluidity and permeability.

    Protein Binding: The hydroxy and sulfonate groups can form hydrogen bonds and ionic interactions with proteins, affecting their structure and function.

Comparison with Similar Compounds

  • Sodium bis(1,3-dimethylbutyl) sulfosuccinate
  • 6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine)

Comparison:

  • Sodium bis(1,3-dimethylbutyl) sulfosuccinate: Similar in having a sulfonate group but differs in its application as a polymerization agent.
  • 6PPD: Used primarily as a rubber antiozonant, it shares the 1,3-dimethylbutyl moiety but has different functional groups and applications.

Uniqueness: Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is unique due to its combination of a hydroxy group and a sulfonate group, which imparts distinct chemical reactivity and solubility properties, making it versatile for various applications.

Properties

CAS No.

61048-75-7

Molecular Formula

C9H19NaO5S

Molecular Weight

262.30 g/mol

IUPAC Name

sodium;2-hydroxy-3-(4-methylpentan-2-yloxy)propane-1-sulfonate

InChI

InChI=1S/C9H20O5S.Na/c1-7(2)4-8(3)14-5-9(10)6-15(11,12)13;/h7-10H,4-6H2,1-3H3,(H,11,12,13);/q;+1/p-1

InChI Key

KHQLEULGTHCUGT-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC(C)OCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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